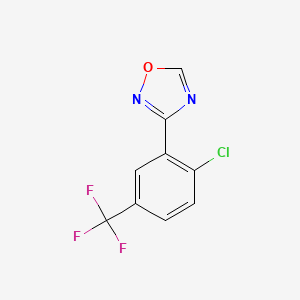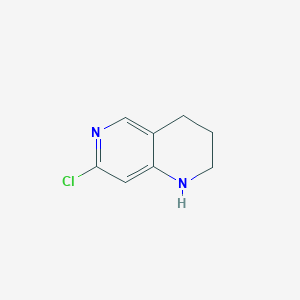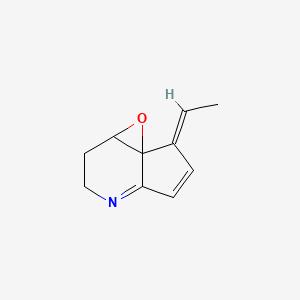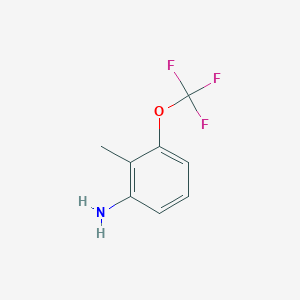![molecular formula C24H30N6O8 B12291738 [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a chemically modified derivative of Valganciclovir, which is itself a prodrug of Ganciclovir. This compound is primarily used in the field of medicinal chemistry and pharmacology as a protected form of Valganciclovir, which is an antiviral medication used to treat cytomegalovirus (CMV) infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves multiple steps, starting from Valganciclovir. The key steps include:
Protection of the amino group: This is achieved by reacting Valganciclovir with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form N-Benzyloxycarbonyl Valganciclovir.
Industrial Production Methods
Industrial production of O-Acetyl N-Benzyloxycarbonyl Valganciclovir follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the protection and acetylation reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing.
化学反应分析
Types of Reactions
O-Acetyl N-Benzyloxycarbonyl Valganciclovir undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl and benzyloxycarbonyl protecting groups can be removed under acidic or basic conditions to yield Valganciclovir.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the protecting groups.
Oxidation: Reagents like hydrogen peroxide can be used, although this is not a common reaction for this compound.
Reduction: Reducing agents like sodium borohydride can be employed, but again, this is not typical for this compound.
Major Products
The major product formed from the hydrolysis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir is Valganciclovir, which can then be further converted to Ganciclovir .
科学研究应用
O-Acetyl N-Benzyloxycarbonyl Valganciclovir has several applications in scientific research:
Medicinal Chemistry: Used as a protected form of Valganciclovir to study its pharmacokinetics and pharmacodynamics.
Biology: Employed in studies involving antiviral mechanisms and the treatment of CMV infections.
Pharmacology: Used to investigate the bioavailability and metabolic pathways of Valganciclovir.
Industry: Utilized in the development of antiviral drugs and formulations.
作用机制
The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves its conversion to Valganciclovir and subsequently to Ganciclovir. Ganciclovir is an analogue of guanosine and gets incorporated into viral DNA, leading to the termination of DNA elongation. This inhibits viral replication and helps in controlling CMV infections .
相似化合物的比较
Similar Compounds
Valganciclovir: The parent compound, used directly as an antiviral medication.
Ganciclovir: The active form of Valganciclovir, used to treat CMV infections.
Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.
Uniqueness
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is unique due to its protected form, which allows for better stability and controlled release of the active drug, Valganciclovir. This makes it particularly useful in research settings where precise control over drug release is required .
属性
分子式 |
C24H30N6O8 |
|---|---|
分子量 |
530.5 g/mol |
IUPAC 名称 |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32) |
InChI 键 |
MPEPPXVLNHJWMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)
![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)

![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)


![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

